molecular formula C7H7N7 B15073304 2,6-Bis(azidomethyl)pyridine

2,6-Bis(azidomethyl)pyridine

Cat. No.: B15073304
M. Wt: 189.18 g/mol
InChI Key: KYDZPOJMYVDXNA-UHFFFAOYSA-N
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Description

2,6-Bis(azidomethyl)pyridine is a chemical compound with the molecular formula C7H7N7 It is characterized by the presence of two azidomethyl groups attached to the 2 and 6 positions of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(azidomethyl)pyridine can be synthesized through a multi-step process. One common method involves the reaction of 2,6-bis(bromomethyl)pyridine with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the process would depend on optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(azidomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through the reduction of azide groups.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2,6-Bis(azidomethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-bis(azidomethyl)pyridine primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in organic synthesis. The azide groups can also be reduced to amines, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(azidomethyl)pyridine is unique due to the presence of azide groups, which provide distinct reactivity compared to other similar compounds. The azide groups enable specific reactions such as cycloaddition and reduction, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H7N7

Molecular Weight

189.18 g/mol

IUPAC Name

2,6-bis(azidomethyl)pyridine

InChI

InChI=1S/C7H7N7/c8-13-10-4-6-2-1-3-7(12-6)5-11-14-9/h1-3H,4-5H2

InChI Key

KYDZPOJMYVDXNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)CN=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

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